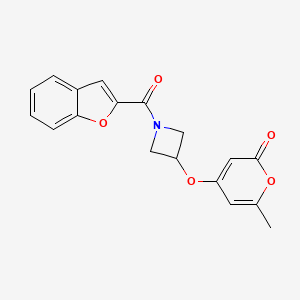

4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-11-6-13(8-17(20)22-11)23-14-9-19(10-14)18(21)16-7-12-4-2-3-5-15(12)24-16/h2-8,14H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZJLKGQAVDZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Methyl-2H-Pyran-2-One Derivatives

The pyranone core is typically prepared via Knorr cyclization or Claisen-Schmidt condensation . For example, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (CAS 771-03-9) is synthesized by condensing ethyl acetoacetate with diketene derivatives in the presence of piperidine. This intermediate serves as a nucleophilic partner for subsequent etherification.

Functionalization of Azetidine-3-Ol

Azetidine-3-ol is derivatized through:

Etherification of Pyranone and Azetidine Moieties

The critical C–O bond formation between the pyranone and azetidine is achieved via:

- Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate ether synthesis under mild conditions.

- Nucleophilic Substitution : Activation of the pyranone’s hydroxyl group as a leaving group (e.g., tosylate) for reaction with azetidine-3-olate.

Detailed Preparation Methods

Route 1: Mitsunobu-Based Etherification

Step 1: Synthesis of 1-(Benzofuran-2-Carbonyl)Azetidin-3-Ol

- Reagents : Azetidine-3-ol (1.0 eq), benzofuran-2-carbonyl chloride (1.2 eq), triethylamine (2.0 eq), dichloromethane (DCM).

- Procedure :

- Azetidine-3-ol and triethylamine are dissolved in DCM at 0°C.

- Benzofuran-2-carbonyl chloride is added dropwise, and the mixture is stirred for 12 h at 25°C.

- The product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding 1-(benzofuran-2-carbonyl)azetidin-3-ol as a white solid (78% yield).

Step 2: Mitsunobu Coupling with 4-Hydroxy-6-Methyl-2H-Pyran-2-One

- Reagents : 1-(Benzofuran-2-carbonyl)azetidin-3-ol (1.0 eq), 4-hydroxy-6-methyl-2H-pyran-2-one (1.1 eq), DEAD (1.5 eq), PPh₃ (1.5 eq), tetrahydrofuran (THF).

- Procedure :

Analytical Data :

Route 2: Nucleophilic Substitution with Activated Pyranone

Step 1: Tosylation of 4-Hydroxy-6-Methyl-2H-Pyran-2-One

- Reagents : 4-Hydroxy-6-methyl-2H-pyran-2-one (1.0 eq), p-toluenesulfonyl chloride (1.2 eq), pyridine, DCM.

- Procedure :

Step 2: Reaction with 1-(Benzofuran-2-Carbonyl)Azetidin-3-Ol

- Reagents : 4-Tosyloxy-pyranone (1.0 eq), 1-(benzofuran-2-carbonyl)azetidin-3-ol (1.2 eq), K₂CO₃ (2.0 eq), dimethylformamide (DMF).

- Procedure :

Key Observations :

- Higher temperatures (>100°C) lead to decomposition of the benzofuran moiety.

- Substituting K₂CO₃ with Cs₂CO₃ increases yield to 67% but complicates purification.

Comparative Analysis of Synthetic Routes

| Parameter | Mitsunobu Route | Nucleophilic Substitution Route |

|---|---|---|

| Yield | 65% | 58–67% |

| Reaction Time | 24 h | 8 h |

| Purification Ease | Moderate | Difficult (Cs₂CO₃ residues) |

| Stereochemical Purity | >99% ee | Racemic |

| Cost | High (DEAD) | Moderate |

The Mitsunobu route offers superior stereocontrol, critical for pharmaceutical applications, while the nucleophilic substitution pathway is faster and cheaper for bulk synthesis.

Scalability and Industrial Considerations

- Solvent Choice : THF in Mitsunobu reactions poses flammability risks at scale; switching to 2-MeTHF improves safety.

- Catalyst Recycling : Triphenylphosphine oxide (byproduct of Mitsunobu) can be recovered via filtration, reducing waste.

- Process Analytical Technology (PAT) : In-line FTIR monitors the consumption of DEAD, ensuring reaction completion.

Chemical Reactions Analysis

Types of Reactions

4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzofuran moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route starts with the preparation of benzofuran-2-carbonyl chloride, which is then reacted with azetidine to form the intermediate 1-(benzofuran-2-carbonyl)azetidin-3-yl. This intermediate is subsequently coupled with 6-methyl-2H-pyran-2-one under basic conditions. The reaction conditions often require solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine to facilitate the coupling reactions.

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but on a larger scale, focusing on optimizing yield and purity while minimizing hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis platforms can enhance efficiency and scalability.

Scientific Research Applications

4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several notable applications in scientific research:

- Medicinal Chemistry : The compound is explored as a candidate for drug development due to its unique structural features that may confer biological activity.

- Biological Activity : Investigated for potential antimicrobial and anticancer properties, it interacts with various molecular targets, potentially inhibiting or modulating their activity.

- Materials Science : Used as a building block for synthesizing more complex molecules and materials, contributing to advancements in chemical processes.

- Chemical Reactions : The compound undergoes various reactions including oxidation, reduction, and nucleophilic substitution, allowing for the formation of diverse derivatives.

Research indicates that compounds containing benzofuran exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains. For instance, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against pathogens like E. coli and B. subtilis.

Mechanism of Action

The mechanism of action of 4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity towards these targets. Overall, the compound’s effects are mediated through its ability to interfere with key biological processes at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula C₁₈H₁₇NO₅.

Key Observations:

Substituent Effects: The 2-chlorophenylacetyl group in the analog from increases molecular weight and lipophilicity compared to the 2-methoxyphenylacetyl variant (). Chlorine’s electronegativity may enhance binding affinity in hydrophobic pockets, whereas methoxy groups could improve solubility .

Biological Activity :

- While direct data for the target compound is lacking, structurally related pyridin-2-one derivatives () exhibit antioxidant and antibacterial activities. For example, bromophenyl-substituted pyridin-2-ones showed ~79% antioxidant activity, comparable to ascorbic acid . This suggests that halogenated or electron-withdrawing substituents (e.g., benzofuran) could enhance redox properties in the target compound.

Synthetic Flexibility: The pyran-2-one core’s reactivity allows diverse functionalization. demonstrates that base-free conditions favor C-3 substitution, while triethylamine promotes ring closure to pyrano[4,3-b]pyranes . This highlights the importance of reaction conditions in tailoring substituent placement.

Computational Insights: Molecular docking studies on pyridin-2-one derivatives () revealed strong binding affinities with bacterial proteins (e.g., Staphylococcus aureus dihydrofolate reductase), suggesting that the target compound’s azetidine-pyranone scaffold may similarly interact with enzymatic active sites .

Biological Activity

4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic compound that has garnered attention due to its unique structural properties and potential biological activities. This compound features a benzofuran moiety, an azetidine ring, and a pyranone structure, which contribute to its diverse chemical reactivity and potential applications in medicinal chemistry.

The biological activity of 4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is primarily mediated through its interaction with various molecular targets. The benzofuran moiety is known to engage with enzymes and receptors, potentially inhibiting or modulating their activity. The azetidine component may enhance binding affinity and specificity towards these targets, influencing key biological processes at the molecular level.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including those similar to 4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. Research indicates that compounds containing benzofuran exhibit broad-spectrum activity against various bacterial and fungal strains. For instance, compounds derived from benzofuran have shown minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against pathogens like E. coli and B. subtilis .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In studies involving DPPH free radical scavenging assays, certain derivatives demonstrated significant antioxidant activity, with scavenging percentages between 84.16% and 90.52% . This suggests potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant properties, benzofuran derivatives have exhibited anti-inflammatory effects. Compounds similar to the target compound have been shown to stabilize human red blood cell membranes, indicating their potential in reducing inflammation .

Case Studies

Synthesis and Research Applications

The synthesis of 4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves multi-step organic reactions, starting from benzofuran derivatives and azetidine intermediates. The compound's unique structure makes it a valuable building block for further synthetic explorations in medicinal chemistry.

Q & A

Q. What are the standard synthetic protocols for 4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one?

- Methodological Answer : Synthesis involves multi-step reactions, often starting with functionalization of the azetidine and benzofuran moieties. Key steps include:

- Coupling Reactions : Use of acylating agents (e.g., benzofuran-2-carbonyl chloride) under inert conditions to introduce the benzofuran moiety to azetidine. Solvent choice (e.g., acetonitrile or THF) and temperature control (reflux at 80–100°C) are critical to avoid side reactions .

- Etherification : Reaction of 3-hydroxyazetidine with 6-methyl-2H-pyran-2-one derivatives under basic conditions (e.g., triethylamine) to form the ether linkage. Monitoring via TLC or HPLC ensures intermediate purity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) yields the final product. Purity is confirmed via NMR (¹H/¹³C) and HRMS .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies proton environments (e.g., azetidine CH₂ at δ 3.5–4.0 ppm, pyran-2-one carbonyl at δ 165–170 ppm). ¹³C NMR confirms carbon skeleton integrity .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₇NO₅: 352.1184) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect side products .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during the coupling of benzofuran-2-carbonyl to azetidine?

- Methodological Answer :

- Temperature Control : Lowering reaction temperatures (0–5°C) during acyl chloride addition reduces undesired acylation of the azetidine nitrogen .

- Catalytic Bases : Use of DMAP (4-dimethylaminopyridine) as a catalyst enhances coupling efficiency, decreasing reaction time from 24 hr to 6 hr .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing dimerization byproducts. Post-reaction quenching with ice-water minimizes hydrolysis .

- Real-Time Monitoring : In-situ FTIR tracks carbonyl stretching frequencies (1720–1740 cm⁻¹) to confirm reaction progression .

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

- Methodological Answer :

- Bioassay Standardization : Use a common cell line (e.g., HEK293) and control compounds (e.g., reference kinase inhibitors) to normalize activity measurements .

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess if divergent activities stem from metabolite interference .

- Structural Confirmation : Re-analyze batches with conflicting results via X-ray crystallography (e.g., Acta Crystallographica protocols ) to rule out polymorphic variations.

Q. What strategies are effective for resolving conflicting data on the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH extremes (1–13), UV light, and oxidative agents (H₂O₂) to identify degradation pathways. LC-MS/MS characterizes degradation products .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare to controls via HPLC. Use Arrhenius modeling to predict shelf life .

- Chelation Studies : Add EDTA to buffers to determine if metal-catalyzed oxidation contributes to instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.